2-cyclopentyl-N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide
Description
2-cyclopentyl-N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide is a synthetic organic compound characterized by a central pyrrolidinone ring (5-oxopyrrolidin-3-yl) substituted with a 4-methylphenyl group at the 1-position. The acetamide moiety is further modified with a cyclopentyl group at the α-carbon. The cyclopentyl substituent may enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
2-cyclopentyl-N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-14-6-8-17(9-7-14)21-13-16(11-19(21)23)12-20-18(22)10-15-4-2-3-5-15/h6-9,15-16H,2-5,10-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKSYGYHKBNBAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)CC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, including derivatives from the Pharmacopeial Forum and commercial catalogs. Below is a detailed comparison based on substituents, molecular weight, and functional groups.
Table 1: Structural Comparison of Acetamide Derivatives
Key Observations
Core Pyrrolidinone vs. Heterocyclic Variations: The target compound and BF37824 share the 5-oxopyrrolidin-3-yl core, but BF37824 replaces the cyclopentyl group with an ethoxybenzamide moiety, increasing polarity (MW = 338.40 vs. 326.44) . BF37825 diverges significantly, employing a pyran-oxygen heterocycle fused with an indole system, which may alter binding specificity compared to pyrrolidinone-based analogs .
Substituent Effects: The 4-methylphenyl group in the target compound is retained in BF37824 but absent in BF37825 (3-methylphenyl) and the Pharmacopeial Forum derivatives (e.g., compound m uses 2,6-dimethylphenoxy) .
This could imply differences in biological activity due to enantioselective interactions .
Research Findings and Functional Implications
- Pharmacokinetic Predictions : The cyclopentyl group in the target compound may improve metabolic stability compared to BF37824’s ethoxy group, which is prone to oxidative metabolism .
- Synthetic Accessibility : The target compound’s simpler structure (vs. Pharmacopeial Forum derivatives) could facilitate scalable synthesis, though stereochemical control remains a challenge if chiral centers are present .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
